- Domino 1,3-dipolar cycloadditions of N-alkyl-α-amino esters with paraformaldehyde: a direct access to α-hydroxymethyl α-amino acids, Synthesis, 2014, 46(7), 967-971
Cas no 915405-01-5 (D-Serine, N-methyl-)
D-Serine, N-methyl- structure
Product Name:D-Serine, N-methyl-
CAS-Nr.:915405-01-5
MF:C4H9NO3
MW:119.119161367416
CID:787089
PubChem ID:5288119
Update Time:2024-10-26
D-Serine, N-methyl- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- D-Serine, N-methyl-
- (2R)-3-hydroxy-2-(methylamino)propanoic acid
- N-METHYL-D-SERINE HYDROCHLORIDE
- N-Methyl-D-serine (ACI)
- (R)-3-Hydroxy-2-(methylamino)propanoicacid
- Q27459725
- F11106
- SCHEMBL170982
- CS-0151242
- BS-50942
- (R)-3-Hydroxy-2-(methylamino)propanoic acid
- N-METHYL-D-SERINE
- MFCD19220663
- 915405-01-5
- DTXSID80415335
-
- Inchi: 1S/C4H9NO3/c1-5-3(2-6)4(7)8/h3,5-6H,2H2,1H3,(H,7,8)/t3-/m1/s1
- InChI-Schlüssel: PSFABYLDRXJYID-GSVOUGTGSA-N
- Lächelt: [C@@H](NC)(CO)C(=O)O
Berechnete Eigenschaften
- Genaue Masse: 119.058243149g/mol
- Monoisotopenmasse: 119.058243149g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 8
- Anzahl drehbarer Bindungen: 3
- Komplexität: 83.4
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.9
- Topologische Polaroberfläche: 69.6Ų
Experimentelle Eigenschaften
- Dichte: 1.242
D-Serine, N-methyl- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XH960-200mg |
D-Serine, N-methyl- |
915405-01-5 | 97% | 200mg |
1275.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XH960-50mg |
D-Serine, N-methyl- |
915405-01-5 | 97% | 50mg |
511.0CNY | 2021-07-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X17635-100mg |
(R)-3-Hydroxy-2-(methylamino)propanoic acid |
915405-01-5 | 97% | 100mg |
¥376.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X17635-1g |
(R)-3-Hydroxy-2-(methylamino)propanoic acid |
915405-01-5 | 97% | 1g |
¥1691.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X17635-250mg |
(R)-3-Hydroxy-2-(methylamino)propanoic acid |
915405-01-5 | 97% | 250mg |
¥626.0 | 2024-07-18 | |
| abcr | AB564538-250mg |
(R)-3-Hydroxy-2-(methylamino)propanoic acid; . |
915405-01-5 | 250mg |
€204.10 | 2025-04-15 | ||
| abcr | AB564538-1g |
(R)-3-Hydroxy-2-(methylamino)propanoic acid; . |
915405-01-5 | 1g |
€441.10 | 2025-04-15 | ||
| abcr | AB564538-5g |
(R)-3-Hydroxy-2-(methylamino)propanoic acid; . |
915405-01-5 | 5g |
€1384.60 | 2025-04-15 | ||
| Ambeed | A667309-100mg |
(R)-3-Hydroxy-2-(methylamino)propanoic acid |
915405-01-5 | 97% | 100mg |
$64.0 | 2025-04-15 | |
| Ambeed | A667309-250mg |
(R)-3-Hydroxy-2-(methylamino)propanoic acid |
915405-01-5 | 97% | 250mg |
$103.0 | 2025-04-15 |
D-Serine, N-methyl- Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ; 10 min, 25 °C
1.2 Reagents: (1R,2S,5R)-5-Methyl-2-(1-methyl-1-phenylethyl)cyclohexanol ; 25 °C; 24 h, 25 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
1.4 Reagents: Triethylamine ; 1 h, 110 °C
1.5 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
1.6 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
1.2 Reagents: (1R,2S,5R)-5-Methyl-2-(1-methyl-1-phenylethyl)cyclohexanol ; 25 °C; 24 h, 25 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
1.4 Reagents: Triethylamine ; 1 h, 110 °C
1.5 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
1.6 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Triethylamine ; 1 h, 110 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
2.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
2.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
Referenz
- Domino 1,3-dipolar cycloadditions of N-alkyl-α-amino esters with paraformaldehyde: a direct access to α-hydroxymethyl α-amino acids, Synthesis, 2014, 46(7), 967-971
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ; 10 min, 25 °C
1.2 25 °C; 24 h, 25 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
2.1 Reagents: Triethylamine ; 1 h, 110 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
3.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
1.2 25 °C; 24 h, 25 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
2.1 Reagents: Triethylamine ; 1 h, 110 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
3.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
Referenz
- Domino 1,3-dipolar cycloadditions of N-alkyl-α-amino esters with paraformaldehyde: a direct access to α-hydroxymethyl α-amino acids, Synthesis, 2014, 46(7), 967-971
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
Referenz
- Domino 1,3-dipolar cycloadditions of N-alkyl-α-amino esters with paraformaldehyde: a direct access to α-hydroxymethyl α-amino acids, Synthesis, 2014, 46(7), 967-971
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
Referenz
- Domino 1,3-dipolar cycloadditions of N-alkyl-α-amino esters with paraformaldehyde: a direct access to α-hydroxymethyl α-amino acids, Synthesis, 2014, 46(7), 967-971
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Triethylamine ; 1 h, 110 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
2.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
2.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
Referenz
- Domino 1,3-dipolar cycloadditions of N-alkyl-α-amino esters with paraformaldehyde: a direct access to α-hydroxymethyl α-amino acids, Synthesis, 2014, 46(7), 967-971
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ; 10 min, 25 °C; 25 °C; 24 h, 25 °C
1.2 25 °C; 24 h, 25 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
2.1 Reagents: Triethylamine ; 1 h, 110 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
3.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
1.2 25 °C; 24 h, 25 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
2.1 Reagents: Triethylamine ; 1 h, 110 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
3.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
Referenz
- Domino 1,3-dipolar cycloadditions of N-alkyl-α-amino esters with paraformaldehyde: a direct access to α-hydroxymethyl α-amino acids, Synthesis, 2014, 46(7), 967-971
D-Serine, N-methyl- Raw materials
- L(-)-Menthol
- 4-Oxazolidinecarboxylic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (4S)-
- (1R,2S,5R)-5-Methyl-2-(1-methyl-1-phenylethyl)cyclohexyl (4S)-3-methyl-4-oxazolidinecarboxylate
- Glycine, N-methyl-, (1R,2S,5R)-5-methyl-2-(1-methyl-1-phenylethyl)cyclohexyl ester
- Boc-Sar-OH
- (1R,2S,5R)-5-methyl-2-(1-methyl-1-phenyl-ethyl)cyclohexanol
- (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl (4R)-3-methyl-4-oxazolidinecarboxylate
- (1R,2S,5R)-5-Methyl-2-(1-methyl-1-phenylethyl)cyclohexyl (4R)-3-methyl-4-oxazolidinecarboxylate
- Glycine, N-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
D-Serine, N-methyl- Preparation Products
D-Serine, N-methyl- Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:915405-01-5)D-Serine, N-methyl-
Bestellnummer:A900795
Bestandsstatus:in Stock
Menge:1g/5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 12:06
Preis ($):228.0/797.0
Email:sales@amadischem.com
D-Serine, N-methyl- Verwandte Literatur
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:915405-01-5)D-Serine, N-methyl-
Reinheit:99%/99%
Menge:1g/5g
Preis ($):228.0/797.0